alpha-halo-carboxyliczuurderivaten
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.
In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.
In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.
Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

Structuur | Chemische naam | CAS | MF |
---|---|---|---|
![]() |
| 65269-84-3 | C5H11ClO2Pb |
![]() |
Cyclopentyl Trifluoroacetate | 703-13-9 | C7H9F3O2 |
![]() |
Decyl 2-Bromoacetate | 5436-93-1 | C12H23BrO2 |
![]() |
2-methylbutan-2-yl 2-chloroacetate | 5439-30-5 | C7H13ClO2 |
![]() |
Acetic acid, chlorooxo-, 1-methylethyl ester | 26404-20-6 | C5H7ClO3 |
![]() |
Acetic acid, tribromo-, 1,2-dimethylpropyl ester | 90380-67-9 | C7H11Br3O2 |
![]() |
Acetic acid, tribromo-, 1,1-dimethylpropyl ester | 90380-66-8 | C7H11Br3O2 |
![]() |
Acetic acid, dibromo-, 1-methylpropyl ester | 90380-59-9 | C6H10Br2O2 |
![]() |
2,2,2-trifluoroethyl 2-bromoacetate | 61433-91-8 | C4H4BrF3O2 |
![]() |
Butan-2-yl 2,2-dichloroacetate | 62223-12-5 | C6H10Cl2O2 |
Gerelateerde literatuur
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Aanbevolen leveranciers
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
Aanbevolen producten